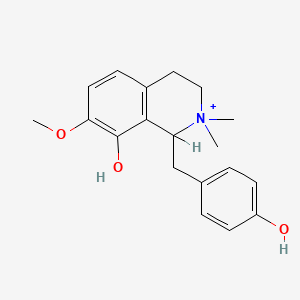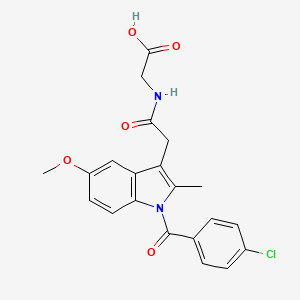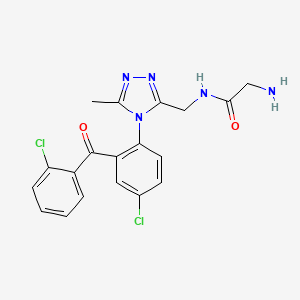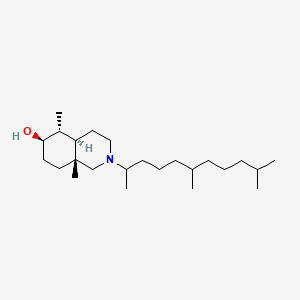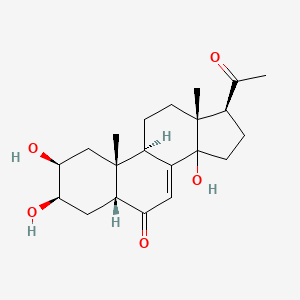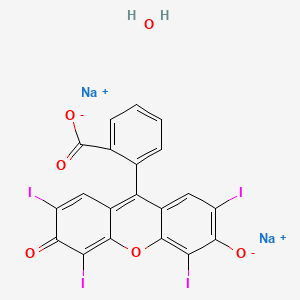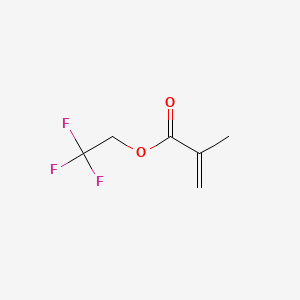
2,2,2-Trifluoroethyl methacrylate
Descripción general
Descripción
2,2,2-Trifluoroethyl methacrylate (TFEMA) is a semifluorinated monomer . It can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine . Its properties include chemical inertness, good wear resistance, and low dielectric constant .
Synthesis Analysis
TFEMA can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine . There are several papers that discuss the synthesis of TFEMA, such as the one titled "Radical copolymerization of 2,2,2-trifluoroethyl methacrylate with cyano compounds for dielectric materials: Synthesis and characterization" and "One-pot synthesis of poly(methacrylic acid)-b-poly(2,2,2-trifluoroethyl …" .
Molecular Structure Analysis
The molecular formula of TFEMA is C6H7F3O2 . The InChI string is InChI=1S/C6H7F3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3 . The Canonical SMILES string is CC(=C)C(=O)OCC(F)(F)F .
Chemical Reactions Analysis
There are several papers that discuss the chemical reactions involving TFEMA, such as "Kinetics of the Radical Copolymerization of 2,2,2-Trifluoroethylmethacrylate with tert-Butyl-a-trifluoromethacrylate" and "13C NMR Characterization of Polymers from 2,2,2-Trifluoroethyl Methacrylate" .
Physical And Chemical Properties Analysis
TFEMA is a liquid at room temperature . It has a refractive index of 1.361 (lit.) . The boiling point is 59 °C/100 mmHg (lit.) , and the density is 1.181 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Preparation of Poly(TFEMA) Coatings
TFEMA can be used in the preparation of poly(TFEMA), which can be used in the development of acrylic protective coatings . These coatings are known for their chemical inertness and good wear resistance .
Surface Modification
Poly(TFEMA) coatings can be modified with methyl acrylate to alter their surface properties . This modification process involves the synthesis of a series of copolymers of TFEMA and methyl acrylate (MA) by solution polymerization .
Lowering Glass Transition Temperature
The glass transition temperature (Tg) of poly(TFEMA) can be reduced by copolymerizing TFEMA with soft monomers . This is beneficial as the high Tg of poly(TFEMA) can lead to poor film-forming properties .
Dielectric Materials
TFEMA can be copolymerized with acrylonitrile (AN) to prepare dielectric materials . These materials have potential applications in energy capacitor devices .
Optical Waveguides
Poly(TFEMA) can be used as a cladding layer in optical waveguides due to its low refractive index . This makes it suitable for use in the development of optical devices .
Gas Permeability
Poly(TFEMA) exhibits good gas permeability for oxygen . This property can be utilized in various applications where gas permeability is required .
Safety and Hazards
TFEMA is classified as a flammable liquid and vapor . It is toxic if swallowed or inhaled . It may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin, eyes, and clothing, not breathing vapors or spray mist, keeping away from sources of ignition, and handling in accordance with good industrial hygiene and safety practice .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKPMCIBUROOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54802-79-8 | |
| Record name | Trifluoroethyl methacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54802-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7059856 | |
| Record name | 2,2,2-Trifluoroethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2,2-Trifluoroethyl methacrylate | |
CAS RN |
352-87-4, 54802-79-8 | |
| Record name | 2,2,2-Trifluoroethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroethyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,2-Trifluoroethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(2,2,2-trifluoroethyl methacrylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2,2-trifluoroethyl methacrylate (TFEMA)?
A1: The molecular formula of TFEMA is C6H7F3O2, and its molecular weight is 168.11 g/mol.
Q2: Are there any spectroscopic data available for the characterization of TFEMA and its polymers?
A2: Yes, several spectroscopic techniques have been employed to characterize TFEMA and its polymers. These include:
- FTIR Spectroscopy: Used to confirm the chemical composition of TFEMA copolymers [, ], analyze the microstructure of poly(vinylidene cyanide-co-TFEMA) [], and determine the degree of conversion in Bis-GMA hybrid composites containing TFEMA [].
- NMR Spectroscopy: Employed to determine the molar composition of TFEMA copolymers [, ], analyze the microstructure of poly(vinylidene cyanide-co-TFEMA) [], and study the solution properties of TFEMA-based block copolymers [].
- 13C NMR Spectroscopy: Used for detailed structural characterization of poly(TFEMA) and understanding its stereochemistry [].
Q3: How does the incorporation of TFEMA affect the properties of denture reline resins?
A3: The addition of TFEMA to denture reline resins based on isobutyl methacrylate (i-BMA) and 2-hydroxyethyl methacrylate (2-HEMA) has been shown to enhance their mechanical properties and durability. TFEMA improved the elasticity and stiffness of i-BMA-based resins, while reducing changes in dynamic mechanical properties over time for 2-HEMA-based resins. Additionally, TFEMA decreased water absorption and solubility, and increased the contact angle of the resins [].
Q4: What are the advantages of using TFEMA in the preparation of pressure-sensitive paint (PSP)?
A4: Incorporating TFEMA as a comonomer in the synthesis of dye-pendant copolymers for PSP applications offers significant advantages over simply mixing the dye with the polymer. TFEMA-containing copolymers exhibit a highly linear Stern–Volmer plot, indicating a more reliable oxygen-sensing property due to the covalent attachment of the dye to the polymer backbone [].
Q5: Can TFEMA enhance the performance of silicone rubber blends?
A5: Yes, incorporating 2,2,2-trifluoroethyl methacrylate grafted silicone rubber (MVQ-g-TFEMA) as a compatibilizer in fluororubber/silicone rubber blends leads to improved mechanical properties, oil resistance, and heat aging properties [].
Q6: How does TFEMA contribute to the development of low-dielectric constant (low-k) materials?
A6: Poly(TFEMA) exhibits a low dielectric constant, making it suitable for use in low-k dielectric applications. Studies have shown that organic polymers containing C-F bonds, like PFEMA, offer significant advantages in Cu/low-k interconnects compared to traditional spin-on glasses cured at low temperatures [].
Q7: How does TFEMA affect the surface properties of materials?
A7: TFEMA plays a crucial role in modifying surface wettability. For instance, incorporating TFEMA into latex films significantly enhances hydrophobicity []. Furthermore, asymmetrically superhydrophobic cotton fabrics have been fabricated using mist copolymerization of TFEMA with other monomers [].
Q8: Does TFEMA exhibit any notable catalytic properties?
A8: There is limited research available on the catalytic properties of TFEMA itself. The provided research papers primarily focus on its use as a monomer in polymerization reactions rather than a catalyst.
Q9: Have computational methods been used to study the reactions of TFEMA?
A9: Yes, computational chemistry has been employed to study the atmospheric photo-oxidation reactions of TFEMA with OH radicals and Cl atoms. Rate coefficients for these reactions were calculated computationally using Canonical Variational Transition State Theory (CVT) with Small Curvature Tunneling (SCT) at different levels of theory [].
Q10: How do structural modifications of TFEMA affect its polymerization behavior?
A10: The structure of TFEMA significantly influences its polymerization behavior. For example, TFEMA exhibits different reactivity ratios compared to its acrylate analogue, 2,2,2-trifluoroethyl acrylate (TFEA), during copolymerization reactions. This difference can be attributed to the presence of the methyl group in TFEMA, which can affect the electron density and steric hindrance around the reactive double bond [, , ].
Q11: How does TFEMA influence the thermal stability of its copolymers?
A11: Incorporating TFEMA into copolymers can affect their thermal stability. For instance, poly(MATRIFE-co-FATRICE) copolymers, where MATRIFE is 2,2,2-trifluoroethyl methacrylate and FATRICE is 2,2,2-trichlororoethyl α-fluoroacrylate, exhibit satisfactory thermal stability, with decomposition temperatures ranging from 220 to 295 °C depending on the FATRICE content []. Similarly, poly(vinylidene cyanide-co-TFEMA) copolymer shows good thermal stability with major degradation occurring above 368 °C [].
Q12: How does TFEMA affect the stability of formulations containing it?
A12: The presence of TFEMA can impact the stability of formulations. For example, adhesive resins based on TFEMA-poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA)/TBBO exhibit higher water sorption compared to their non-fluorinated counterparts, MMA-PMMA/TBBO, due to phase separation [].
Q13: What is the environmental impact of TFEMA and its degradation?
A29: While the provided research mainly focuses on material properties and applications, one study investigates the atmospheric photo-oxidation of TFEMA by OH radicals and Cl atoms []. This information is crucial in understanding the fate and persistence of TFEMA in the environment. Further research is needed to fully assess the ecotoxicological effects and develop strategies to mitigate any potential negative impacts.
Q14: How does the presence of TFEMA influence the solubility of its copolymers?
A30: The incorporation of TFEMA into copolymers can significantly affect their solubility. For example, studies on amphiphilic block copolymers containing TFEMA have shown that the choice of solvent plays a crucial role in the formation of assemblies in solution []. The relatively high glass transition temperature of TFEMA-based polymers can also influence their solubility and self-assembly behavior [].
Q15: Are there any alternatives to TFEMA in specific applications?
A15: Yes, several alternatives to TFEMA exist depending on the specific application. For instance:
- Pressure-sensitive paint (PSP): Other luminescent molecules and polymers can be used in PSP applications depending on the desired oxygen sensitivity and spectral range [].
- Denture reline resins: Alternative monomers like methyl methacrylate (MMA) and ethyl methacrylate (EMA) are commonly used in denture reline resins [].
- Low-k dielectrics: Materials such as poly(methyl methacrylate) (PMMA), polyhedral oligomeric silsesquioxane (POSS)-based copolymers, and poly(dimethyl-siloxane) (PDMS) are considered alternatives to TFEMA in low-k dielectric applications [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





